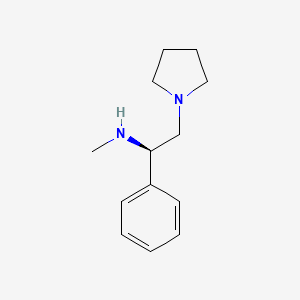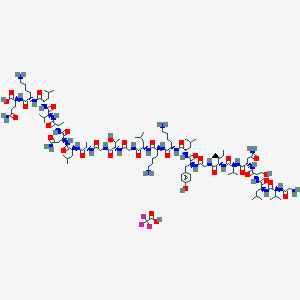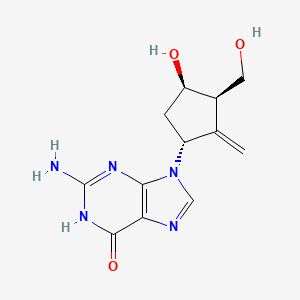
(1R,3R,4R)-Entecavir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R,4R)-Entecavir is a synthetic nucleoside analogue with potent antiviral properties. It is primarily used in the treatment of chronic hepatitis B virus infection. The compound works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of the hepatitis B virus. This inhibition helps to reduce the viral load in patients, thereby improving liver function and reducing the risk of liver damage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,4R)-Entecavir involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the cyclopentane ring, introduction of the hydroxyl groups, and the attachment of the guanine base. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product.
化学反応の分析
Types of Reactions: (1R,3R,4R)-Entecavir undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The guanine base can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified antiviral properties. These derivatives are often studied for their potential use in treating other viral infections or for improving the pharmacokinetic properties of the original compound.
科学的研究の応用
(1R,3R,4R)-Entecavir has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying nucleoside analogues and their chemical properties.
Biology: Researchers use this compound to study the mechanisms of viral replication and the development of antiviral resistance.
Medicine: The compound is extensively studied for its therapeutic potential in treating hepatitis B and other viral infections.
Industry: this compound is used in the pharmaceutical industry for the development of new antiviral drugs and formulations.
作用機序
The mechanism of action of (1R,3R,4R)-Entecavir involves the inhibition of the hepatitis B virus reverse transcriptase enzyme. This enzyme is responsible for converting viral RNA into DNA, a crucial step in the viral replication cycle. By inhibiting this enzyme, this compound prevents the virus from replicating, thereby reducing the viral load in the patient’s body. The compound specifically targets the active site of the reverse transcriptase enzyme, blocking its activity and leading to the termination of the viral DNA chain.
類似化合物との比較
(1R,3R,4R)-Entecavir is unique among nucleoside analogues due to its high potency and selectivity for the hepatitis B virus reverse transcriptase enzyme. Similar compounds include:
Lamivudine: Another nucleoside analogue used to treat hepatitis B, but with a higher risk of developing resistance.
Adefovir: A nucleotide analogue with a broader spectrum of activity but lower potency compared to this compound.
Tenofovir: A nucleotide analogue with high potency but associated with renal toxicity in some patients.
The uniqueness of this compound lies in its ability to achieve high levels of viral suppression with a low risk of resistance and minimal side effects, making it a preferred choice for long-term treatment of chronic hepatitis B.
特性
IUPAC Name |
2-amino-9-[(1R,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZDCVAUDNJFG-XLPZGREQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@@H](C[C@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
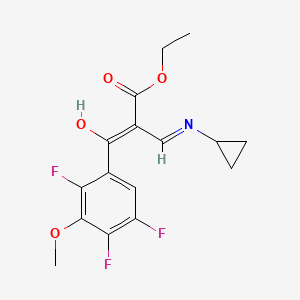

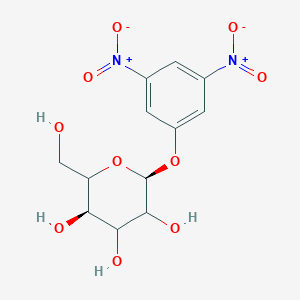
![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)

